[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine
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Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C10H10BrNOS This compound features a bromothiophene ring and a furan ring connected via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated product is then subjected to reductive amination with furan-2-ylmethylamine to form the desired compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production would involve optimizing the above synthetic routes to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
(5-Bromothiophen-2-YL)methylamine can be compared with other similar compounds, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a furan ring.
(5-Bromothiophen-2-YL)methylamine: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both a bromothiophene and a furan ring in (5-Bromothiophen-2-YL)methylamine makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10BrNOS |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C10H10BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2 |
InChI Key |
CPYVNTNMQQHDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
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